(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one
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Overview
Description
“(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one” is a chemical compound with the molecular formula C17H17NO3 and a molecular weight of 283.32 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.32 . More detailed physical and chemical properties such as melting point, boiling point, and density would require specific experimental data or resources .Scientific Research Applications
Synthesis and Characterization
The synthesis of chalcone derivatives, including the specific compound , has been explored in several studies. These compounds are synthesized through reactions that involve the isomerization of related compounds or the Claisen-Schmidt condensation reaction. The synthesized compounds are characterized using various techniques such as chemical tests, elemental analysis, and spectral characterizations, including NMR and X-ray crystallography, to confirm their structures. For example, the synthesis and characterization of chalcone derivatives have been reported, indicating the importance of these compounds in further chemical and biological research (Tayade & Waghmare, 2016).
Antioxidant Activity
Chalcone derivatives, including variations of the compound , have been investigated for their antioxidant properties. Studies have shown that these compounds exhibit significant antioxidant activity, which was assessed through in vitro tests such as the DPPH free radical scavenging assay. The presence of methoxy- and hydroxyl-substituents on the chalcone backbone has been found to enhance antioxidant activity, demonstrating the potential therapeutic applications of these compounds in preventing or treating diseases caused by oxidative stress (Sulpizio et al., 2016).
Molecular Structures and Interactions
The crystal and molecular structures of chalcone derivatives have been extensively studied, revealing detailed information about their geometric parameters and intermolecular interactions. These studies often employ single-crystal X-ray diffraction techniques to elucidate the planar geometry of the molecules and the nature of their crystal packing. The interactions within the crystal structures, such as hydrogen bonding and π–π stacking, contribute to the stability and properties of the compounds. For instance, research on the crystal structures of chalcone derivatives highlights the role of these interactions in determining the molecular conformation and properties of the compounds (Salian et al., 2018).
Biological Activities
Chalcone derivatives have been evaluated for various biological activities, including their potential as antimalarial agents. Some studies focus on the inhibition of key biological pathways in pathogens, such as the ferredoxin and ferredoxin-NADP+ reductase interaction in Plasmodium falciparum, the parasite responsible for malaria. These compounds have shown varying degrees of inhibition activity, suggesting their potential for development into new antimalarial drugs (Suwito et al., 2014).
Safety and Hazards
properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,18H2,1-2H3/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQFGBMQBPDYSY-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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